molecular formula C20H20N2O2S B2705257 N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 1706401-03-7

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2705257
CAS No.: 1706401-03-7
M. Wt: 352.45
InChI Key: XZCQGCUBAPNOTO-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[b]thiophene core linked via a carboxamide group to a substituted ethylamine side chain.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-22-9-8-13-10-14(6-7-16(13)22)17(23)12-21-20(24)19-11-15-4-2-3-5-18(15)25-19/h2-7,10-11,17,23H,8-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCQGCUBAPNOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.

    Attachment of the Carboxamide Group: The carboxamide group can be introduced via amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Synthesis of the Indoline Moiety: The indoline structure can be synthesized through cyclization of aniline derivatives.

    Linking the Indoline to the Benzo[b]thiophene: This step involves the formation of the hydroxyethyl chain, which can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.

    Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride) are commonly employed.

    Substitution: Electrophilic reagents like Br₂ (bromine) or HNO₃ (nitric acid) can be used under acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The indoline and benzo[b]thiophene moieties are known to exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects .

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The hydroxyethyl chain and the aromatic rings may facilitate binding to active sites, while the carboxamide group could form hydrogen bonds with target molecules, modulating their activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Benzo[b]thiophene Carboxamide Derivatives
Compound Name Core Structure Side Chain Substituents Key Functional Groups Reference
Target Compound Benzo[b]thiophene-2-carboxamide 2-hydroxy-2-(1-methylindolin-5-yl)ethyl Hydroxy, methylindolin N/A
L-652,343 () Benzo[b]thiophene-2-carboxamide 2-(2-thienyl)-2-phenylethenyl Trifluoromethyl, thienyl
Compound 30 () 5-Hydroxybenzo[b]thiophene-2-carboxamide 2-(1H-indol-3-yl)ethyl Indole, hydroxy
N-(2-nitrophenyl)thiophene-2-carboxamide () Thiophene-2-carboxamide 2-nitrophenyl Nitro, phenyl
Compound 29 () Benzo[b]thiophene-2-carboxamide Piperidin-4-ylmethyl, 4-(piperidine-1-carbonyl)phenyl Piperidine, carbonyl

Key Observations :

  • The 1-methylindolin-5-yl group introduces a rigid heterocyclic system, contrasting with the flexible piperidine or indole moieties in compounds 29 and 30 (). This may influence target selectivity, particularly in kinase inhibition .

Pharmacological Activity Comparison

Key Observations :

  • However, the hydroxy and methylindolin groups may alter binding kinetics compared to compound 30’s indole moiety .
  • Anti-inflammatory Potential: While L-652,343 () demonstrates potent dual COX/5-LOX inhibition, the target compound’s polar side chain might reduce gastrointestinal toxicity, a common issue with non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzo[b]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuropharmacology and antimicrobial applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene core, which is known for its diverse biological activities. The presence of the indoline moiety and hydroxyl group enhances its pharmacological profile. The molecular formula is C18H18N2O2SC_{18}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 342.41 g/mol.

1. Cholinesterase Inhibition

Recent studies have highlighted the cholinesterase inhibitory activity of compounds similar to this compound. For instance, benzothiophene derivatives have shown significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) indicates that modifications to the benzothiophene scaffold can enhance inhibitory potency.

Table 1: Inhibitory Activity Against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)
Compound A62.1024.35
Compound B28.08 (Galantamine)28.08
This compoundTBDTBD

2. Antimicrobial Activity

The benzo[b]thiophene derivatives have been screened for antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives exhibited minimal inhibitory concentrations (MICs) as low as 4 µg/mL, indicating strong antibacterial activity.

Study on Neuroprotective Effects

In a recent investigation, compounds structurally related to this compound were evaluated for their neuroprotective effects on SH-SY5Y neuroblastoma cells. The compounds were tested at varying concentrations (0, 30, 50, 100, and 200 µM) for 24 hours using the MTT assay to assess cell viability.

Results:
The most active compounds showed no cytotoxicity at their respective IC50 concentrations, suggesting a favorable safety profile for potential therapeutic applications in neurodegenerative conditions.

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are crucial for the development of new therapeutic agents. Preliminary in silico studies suggest that this compound has favorable pharmacokinetic properties, indicating good bioavailability and blood-brain barrier penetration potential.

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